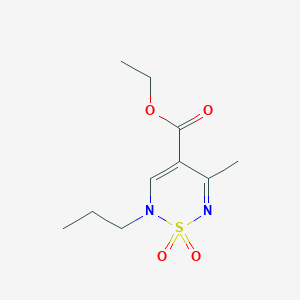![molecular formula C12H19N3O2S2 B6471332 N-[1-(5-methyl-1,3-thiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide CAS No. 2640976-60-7](/img/structure/B6471332.png)
N-[1-(5-methyl-1,3-thiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(5-methyl-1,3-thiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide is a complex organic compound featuring a thiazole ring, a piperidine ring, and a cyclopropanesulfonamide group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 5-methyl-1,3-thiazol-2-amine and cyclopropanesulfonyl chloride.
Reaction Steps:
Conditions: The reactions are usually carried out in anhydrous conditions using a suitable solvent like dichloromethane, and a base such as triethylamine is often employed to neutralize the by-products.
Industrial Production Methods:
Scale-Up: The synthesis can be scaled up using continuous flow reactors to ensure consistent quality and yield.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, where nucleophiles like amines or alcohols can replace the sulfonamide group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-CPBA, and solvent systems like acetonitrile.
Reduction: Lithium aluminum hydride in ether or tetrahydrofuran (THF).
Substitution: Amines or alcohols in the presence of a base, often using solvents like dichloromethane.
Major Products Formed:
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Amine derivatives or alcohols.
Substitution Products: Amides, esters, or ethers.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and protein interactions. Medicine: Industry: The compound is used in the synthesis of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-[1-(5-methyl-1,3-thiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(5-methyl-1,3-thiazol-2-yl)acetamide: A related thiazole derivative with potential biological activity.
N-(4-methyl-1,3-thiazol-2-yl)acetamide: Another thiazole derivative with similar structural features.
N-(5-methyl-1,3-thiazol-2-yl)benzamide: A benzamide derivative with thiazole functionality.
Uniqueness: N-[1-(5-methyl-1,3-thiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide stands out due to its unique combination of functional groups, which can lead to distinct biological and chemical properties compared to its analogs.
This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Its unique structure and reactivity profile offer opportunities for innovation in drug development, material science, and other fields.
Properties
IUPAC Name |
N-[1-(5-methyl-1,3-thiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2S2/c1-9-7-13-12(18-9)15-6-2-3-10(8-15)14-19(16,17)11-4-5-11/h7,10-11,14H,2-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQRBEAGCIJCHIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)N2CCCC(C2)NS(=O)(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-cyclopropyl-3-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]-1,2-dihydropyrazin-2-one](/img/structure/B6471252.png)
![4-[1-(6-methoxypyrimidin-4-yl)piperidine-3-carbonyl]thiomorpholine](/img/structure/B6471259.png)
![N-[1-(3-cyanopyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6471272.png)
![N-[1-(4-cyanopyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6471276.png)
![4-{1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidine-3-carbonyl}thiomorpholine](/img/structure/B6471312.png)
![4-{1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidine-3-carbonyl}thiomorpholine](/img/structure/B6471318.png)

![4-{1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidine-3-carbonyl}thiomorpholine](/img/structure/B6471326.png)
![4-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B6471339.png)
![3-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]pyrazine-2-carbonitrile](/img/structure/B6471346.png)
![4-[1-(6-ethylpyrimidin-4-yl)piperidine-3-carbonyl]thiomorpholine](/img/structure/B6471360.png)
![1-cyclobutyl-4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine](/img/structure/B6471362.png)
![N-(2-{[2,2'-bithiophene]-5-yl}ethyl)oxane-4-carboxamide](/img/structure/B6471363.png)
![2-cyclopropyl-4-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B6471369.png)
